4-(2-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(2-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Mechanism of Action
Target of Action
The primary target of MFCD19706435 is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
MFCD19706435 acts as an inhibitor of RIPK1 . It interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 by MFCD19706435 affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The disruption of this pathway by MFCD19706435 can potentially alleviate these disorders.
Result of Action
The inhibition of RIPK1 by MFCD19706435 leads to the disruption of the necroptosis signaling pathway . This disruption can potentially prevent or alleviate the pathophysiological disorders associated with necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: The methoxybenzoyl and propyl groups are introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing environmentally friendly reagents and solvents. The use of continuous flow chemistry and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as optical or electronic materials.
Properties
IUPAC Name |
4-(2-methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-3-10-20-11-8-19(9-12-20)21(15(13-26-19)18(23)24)17(22)14-6-4-5-7-16(14)25-2/h4-7,15H,3,8-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSXDYIHVUXYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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